molecular formula C23H21N3O5S B2390804 N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260923-77-0

N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2390804
CAS RN: 1260923-77-0
M. Wt: 451.5
InChI Key: OIBCTNWVQMYSNI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Studies and Bioequivalence

Compounds with complex structures similar to the one mentioned often undergo pharmacological evaluations to assess their therapeutic potential, safety profiles, and bioequivalence. For example, studies on non-steroidal anti-inflammatory agents and acetaminophen analogs have highlighted the importance of evaluating pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2 beta) to assess bioequivalence between different formulations (Annunziato & di Renzo, 1993). These studies are crucial for understanding how the body absorbs, distributes, metabolizes, and excretes such compounds, informing dosage and administration guidelines for clinical use.

Imaging Applications

Radioligands similar in structure or function to the specified compound have been developed for imaging applications, such as PET scans to image inflammation in the brain by targeting peripheral benzodiazepine receptors (PBRs) (Brown et al., 2007). These studies are instrumental in non-invasively investigating various neurological conditions, providing insights into disease mechanisms and aiding in the development of new therapeutic interventions.

Toxicity and Safety Evaluations

Research on compounds with similar functionalities often includes evaluations of their potential toxicity and safety profiles. For instance, studies have explored the clinical toxicity associated with the recreational use of certain compounds, highlighting the importance of understanding the adverse effects and risks associated with their use (Hill et al., 2013). Such research is critical for informing regulatory decisions and ensuring the safe use of chemical compounds in various applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-amino-3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid with 4-methoxybenzaldehyde, followed by acetylation of the resulting product with acetic anhydride and N,N-dimethylformamide (DMF).", "Starting Materials": [ "2-amino-3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "4-methoxybenzaldehyde", "acetic anhydride", "N,N-dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid with 4-methoxybenzaldehyde in the presence of a base such as triethylamine or sodium acetate to form N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Acetylation of the resulting product with acetic anhydride and N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine or pyridine to form the final product, N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

1260923-77-0

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5

IUPAC Name

2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H21N3O5S/c1-30-16-9-7-15(8-10-16)13-24-20(27)14-25-18-11-12-32-21(18)22(28)26(23(25)29)17-5-3-4-6-19(17)31-2/h3-12H,13-14H2,1-2H3,(H,24,27)

InChI Key

OIBCTNWVQMYSNI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC=C3

solubility

not available

Origin of Product

United States

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